1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
cyclohex-3-en-1-yl-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c18-13(11-4-2-1-3-5-11)16-8-6-12(10-16)17-9-7-14-15-17/h1-2,7,9,11-12H,3-6,8,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQHZHVEXHTDLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Formation of the Pyrrolidine Ring: This can be synthesized via a reductive amination reaction involving a suitable ketone and an amine.
Formation of the Cyclohexene Ring: This can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, to form epoxides or diols.
Reduction: Reduction reactions can occur at the triazole ring or the carbonyl group, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Common reagents include m-chloroperbenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Various substituted triazoles.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Biology
The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine
The compound could be investigated for its potential therapeutic properties, such as antimicrobial, antiviral, or anticancer activities.
Industry
The compound may find applications in the development of new materials, such as polymers or coatings, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole would depend on its specific application. For example, if it is used as a drug, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The triazole ring may play a role in binding to metal ions or other biomolecules, while the pyrrolidine and cyclohexene rings may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Comparisons
The table below highlights key structural differences between the target compound and related analogs:
| Compound Name | Molecular Formula | Substituents on Pyrrolidine | Triazole Substituents | Key Structural Features |
|---|---|---|---|---|
| Target Compound | C₁₆H₂₀N₄O₃ | Cyclohex-3-ene-1-carbonyl | 1H-1,2,3-triazole | Rigid triazole, flexible cyclohexene |
| 1-[1-(Furan-3-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole | C₁₆H₂₀N₄O₃ | Furan-3-carbonyl | 1H-1,2,3-triazole | Aromatic furan enhances π interactions |
| 1-(Pyrrolidin-3-ylmethyl)-1H-1,2,3-triazole | C₇H₁₂N₄ | None | 1H-1,2,3-triazole | Minimal steric hindrance |
| 1-(1-Acetylpyrrolidin-3-yl)-1H-1,2,3-triazole-4-carboxylic acid | C₉H₁₂N₄O₃ | Acetyl | Carboxylic acid | Polar carboxyl group for solubility |
| 1-(1-(2-Fluoroethyl)pyrrolidin-3-yl)-1H-1,2,3-triazole | C₈H₁₂FN₅O | 2-Fluoroethyl | 1H-1,2,3-triazole | Fluorine enhances metabolic stability |
Key Observations :
- The cyclohexene substituent in the target compound introduces a hydrophobic, non-planar structure compared to the planar aromatic furan in its analog .
- Fluorinated derivatives (e.g., C₈H₁₂FN₅O) leverage fluorine’s electronegativity for enhanced binding to hydrophobic pockets in enzymes .
Biological Activity
1-[1-(Cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a triazole moiety with a cyclohexene and pyrrolidine structure, which may enhance its interaction with biological targets. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.
Structural Characteristics
The molecular formula of 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is , with a molecular weight of approximately 195.26 g/mol. The triazole ring is known for its versatility in biological applications, particularly in drug design.
The biological activity of this compound is primarily attributed to the triazole ring, which can interact with various enzymes and receptors. Triazoles are recognized for their ability to inhibit cholinesterase enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which play crucial roles in neurodegenerative diseases like Alzheimer's disease. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, potentially improving cognitive functions and alleviating symptoms associated with neurodegeneration .
Biological Activities
The biological activities associated with 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole include:
- Anticholinesterase Activity : The compound has shown promising results as an inhibitor of AChE and BuChE, making it a candidate for treating Alzheimer's disease. Studies indicate that compounds containing the triazole moiety can exhibit significant inhibitory effects on these enzymes.
- Antimicrobial Properties : Triazole derivatives are known for their antimicrobial activities. The presence of the cyclohexene and pyrrolidine rings may enhance the compound's ability to penetrate microbial membranes.
- Anticancer Potential : Research suggests that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various mechanisms.
Case Studies
Several studies have explored the biological activity of triazole derivatives similar to 1-[1-(cyclohex-3-ene-1-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole:
Q & A
Q. What are the optimal synthetic routes for constructing the 1,2,3-triazole core in this compound?
The 1,2,3-triazole moiety is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a regioselective and high-yielding reaction. This method involves reacting an alkyne-bearing pyrrolidine intermediate with an organic azide under Cu(I) catalysis. Key conditions include using CuSO₄·5H₂O and sodium ascorbate in a THF/water solvent system at 50–60°C for 12–24 hours . For example, related triazole-pyrrolidine hybrids were synthesized with yields >90% using this protocol .
Q. How can the cyclohexene-carbonyl-pyrrolidine subunit be introduced into the triazole scaffold?
The pyrrolidine ring can be functionalized via amide coupling between a pyrrolidin-3-amine derivative and cyclohex-3-ene-1-carboxylic acid. A common approach employs carbodiimide reagents (e.g., EDC/HOBt) in dichloromethane (DCM) under inert atmosphere. Post-functionalization, the amine group is alkylated or azidated for subsequent CuAAC .
Q. What spectroscopic techniques are critical for confirming the compound’s structure?
- ¹H/¹³C NMR : Key signals include the triazole proton at δ 7.8–8.4 ppm and the cyclohexene protons (δ 5.2–5.8 ppm as multiplet). The pyrrolidine carbonyl carbon appears at δ ~170 ppm .
- HRMS : Exact mass analysis confirms the molecular formula (e.g., C₁₄H₁₉N₅O requires m/z 273.1594) .
- FT-IR : Stretching bands for the triazole (C=N at ~1600 cm⁻¹) and carbonyl (C=O at ~1650 cm⁻¹) are diagnostic .
Q. What chromatographic methods are suitable for purifying this compound?
Use flash chromatography on silica gel with gradients of ethyl acetate/cyclohexane (10–50% EtOAc) for intermediate purification. For final purification, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended, especially for polar derivatives .
Q. How can researchers assess the compound’s stability under experimental conditions?
Perform accelerated stability studies in solvents (e.g., DMSO, PBS) at 25°C and 40°C over 72 hours, monitoring degradation via HPLC. The triazole ring is generally stable, but the cyclohexene moiety may oxidize; adding antioxidants (e.g., BHT) is advised .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s regiochemistry?
Single-crystal X-ray diffraction confirms the 1,4-regioselectivity of the triazole ring and the stereochemistry of the pyrrolidine substituents. For example, in related structures, bond lengths (e.g., C–N = 1.34–1.36 Å) and torsional angles distinguish between possible isomers . Use SHELXL for refinement, leveraging high-resolution data (R-factor < 5%) .
Q. What strategies address low yields in the final CuAAC step?
Low yields often stem from incomplete azide-alkyne coupling . Optimize by:
Q. How can computational modeling predict biological activity?
Perform docking studies (e.g., AutoDock Vina) against targets like enzymes or receptors. For instance, triazole-pyrrolidine hybrids show affinity for kinases or GABA receptors. Use the compound’s electrostatic potential map to identify key interactions (e.g., hydrogen bonds with the triazole N-atoms) .
Q. What methods resolve contradictions in NMR data for diastereomers?
- NOESY/ROESY : Detect spatial proximity between the cyclohexene protons and pyrrolidine substituents.
- Chiral HPLC : Separate enantiomers using a Chiralpak IG column with hexane/isopropanol.
- VCD spectroscopy : Differentiate diastereomers via vibrational circular dichroism .
Q. How can SAR studies guide functional group modifications?
Systematically vary substituents (e.g., replacing cyclohexene with aromatic rings) and assess bioactivity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
